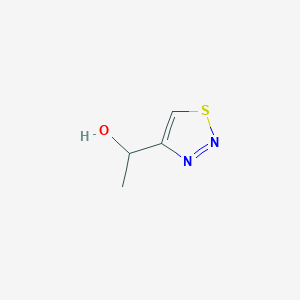

1-(1,2,3-噻二唑-4-基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

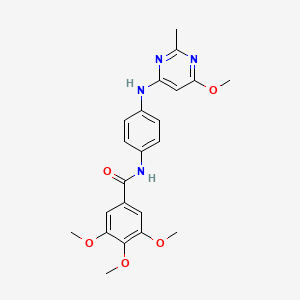

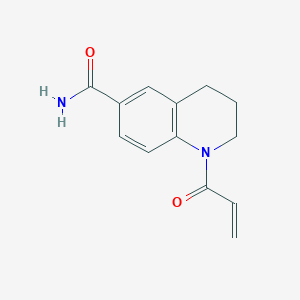

1-(1,2,3-Thiadiazol-4-yl)ethan-1-ol is a chemical compound with a specific molecular structure . It is related to a class of compounds known as 1,3,4-thiadiazoles . These compounds have been studied for their potential utility in various applications, including as inhibitors for certain biological processes .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which includes 1-(1,2,3-Thiadiazol-4-yl)ethan-1-ol, involves several steps . The process typically starts with the formation of a specific isomer, which can be explained by the transfer of electronic density from a methoxy group in the position 2 on the 1,2,3-thiadiazole ring . The ring is sensitive to the action of bases, so the formation of the methoxy ether of phenol was carried out under the conditions of phase transfer catalysis in the chloroform–water system .Molecular Structure Analysis

The molecular structure of 1-(1,2,3-Thiadiazol-4-yl)ethan-1-ol is characterized by the presence of a 1,2,3-thiadiazole ring . This ring is a key feature of the compound and contributes to its chemical properties .Chemical Reactions Analysis

1,3,4-thiadiazole derivatives, including 1-(1,2,3-Thiadiazol-4-yl)ethan-1-ol, can undergo various chemical reactions . For instance, the formation of the 4-nitro isomer can be explained by the transfer of electronic density from the methoxy group in the position 2 on the 1,2,3-thiadiazole ring .科学研究应用

抗病毒应用: Rashdan 等人 (2021) 的一项研究探索了新型噻二唑基分子的合成,该分子对 COVID-19 表现出潜在的抗病毒活性。这些分子包括 1-(1,2,3-噻二唑-4-基)乙醇的衍生物,它们通过结构引导的虚拟筛选方法被识别出来,展示了与 COVID-19 主要蛋白酶良好的对接分数 (Rashdan 等人,2021)。

光谱研究: Matwijczuk 等人 (2016) 对 1,3,4-噻二唑的衍生物进行了光谱研究,包括 4-(5-甲基-1,3,4-噻二唑-2-基)苯-1,3-二醇。他们的研究揭示了与聚集过程的关联,强调了分子结构对聚集相互作用的影响 (Matwijczuk 等人,2016)。

腐蚀抑制: Kaya 等人 (2016) 研究了包括与 1,3,4-噻二唑相关的各种噻唑和噻二唑衍生物在铁金属上的缓蚀性能。他们的发现基于密度泛函理论计算和分子动力学模拟,表明这些化合物在防止腐蚀方面是有效的 (Kaya 等人,2016)。

材料科学: Öztürk 等人 (2007) 报告了含有 1,3,4-噻二唑基团的配体的 Co(II)、Ni(II) 和 Cu(II) 配合物的制备和表征。这项研究有助于理解这些配合物在材料科学各个领域的潜在应用 (Öztürk 等人,2007)。

分子动力学: Kluczyk 等人 (2016) 检查了含有来自 1,3,4-噻二唑基团的生物活性化合物的脂质双层的分子组织。他们的研究有助于理解这些化合物与生物膜的相互作用,这对药物应用至关重要 (Kluczyk 等人,2016)。

作用机制

Target of Action

The primary target of 1-(1,2,3-Thiadiazol-4-yl)ethan-1-ol is glutaminase 1 . Glutaminase 1 is an enzyme that plays a crucial role in cellular metabolism by converting glutamine into glutamate, a process that is particularly important in rapidly proliferating cells.

Mode of Action

1-(1,2,3-Thiadiazol-4-yl)ethan-1-ol acts as an inhibitor of glutaminase 1 . By inhibiting this enzyme, the compound disrupts the conversion of glutamine to glutamate, thereby affecting cellular metabolism and growth.

Biochemical Pathways

The inhibition of glutaminase 1 by 1-(1,2,3-Thiadiazol-4-yl)ethan-1-ol affects the glutamine-glutamate pathway . This pathway is crucial for the production of energy and biosynthetic precursors in cells. Disruption of this pathway can lead to decreased cellular proliferation and growth.

Result of Action

The inhibition of glutaminase 1 by 1-(1,2,3-Thiadiazol-4-yl)ethan-1-ol leads to a decrease in cellular proliferation and growth . This makes the compound potentially useful in the treatment of conditions characterized by rapid cell growth, such as cancer.

未来方向

Future research on 1-(1,2,3-Thiadiazol-4-yl)ethan-1-ol and related compounds could focus on further elucidating their biological activity and potential applications. For instance, 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogues have shown promising antineoplastic efficacy, suggesting potential utility in glioblastoma chemotherapy . Further studies could also explore the synthesis of new anti-glioma compounds .

属性

IUPAC Name |

1-(thiadiazol-4-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c1-3(7)4-2-8-6-5-4/h2-3,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHIDRLVLLCXAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CSN=N1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3E)-3-{[(2,5-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2974583.png)

![N-[4-(butan-2-yl)phenyl]-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide](/img/structure/B2974585.png)

![(1R,6S,7S,8S)-8-Aminobicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B2974593.png)

![5-[(2-furylmethoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2974594.png)

![5-[(3-Fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2974595.png)

![2-Bromo-6-chloro-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B2974596.png)